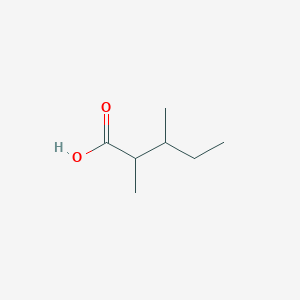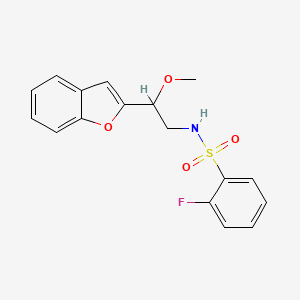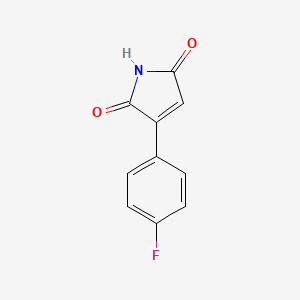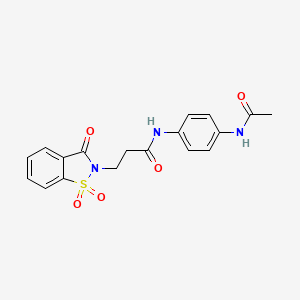![molecular formula C19H13N5O4 B2577249 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899946-00-0](/img/structure/B2577249.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H13N5O4 and its molecular weight is 375.344. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Agents
Researchers have synthesized derivatives of pyrazolo[3,4-d]pyrimidine to explore their potential as anticancer and anti-inflammatory agents. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines and for their ability to inhibit enzymes involved in inflammatory processes. For instance, a study reported the synthesis of novel pyrazolopyrimidines derivatives showing significant anti-avian influenza virus activity, indicating the compound's potential in antiviral research as well (Hebishy, Salama, & Elgemeie, 2020). Another research explored the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives for their remarkable antiavian influenza virus activity (Hebishy, Salama, & Elgemeie, 2020).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidine has been extensively studied for various pharmacological activities. These studies involve synthesizing a range of compounds by modifying the pyrazolopyrimidine core structure and evaluating their biological activities. The aim is to discover new therapeutic agents with improved efficacy and safety profiles. A notable study demonstrated the synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors, showing potential in the development of new anti-inflammatory drugs (Raffa et al., 2009).
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have been investigated, with some compounds showing activity against various bacterial and fungal strains. This research is crucial in the quest for new antimicrobial agents amid rising antibiotic resistance. For example, a study synthesized 2-benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones and evaluated their in vitro antimicrobial activity, identifying several compounds with significant activity (Abdel-Gawad et al., 2003).
Mechanism of Action
Target of Action
The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a part of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been identified as kinase inhibitors, specifically targeting tyrosine kinases . Tyrosine kinases play a crucial role in signal transduction pathways and are often implicated in cancer when dysregulated .
Mode of Action
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide, as a kinase inhibitor, likely interacts with its targets by binding to the ATP-binding site of the kinase . This prevents the kinase from phosphorylating its substrates, thereby inhibiting the kinase’s activity . The compound’s pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites .
Biochemical Pathways
The inhibition of tyrosine kinases by N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide can affect multiple oncogenic pathways . For instance, the compound may impact pathways involved in cell proliferation, apoptosis, and angiogenesis, all of which are critical processes in cancer development and progression .
Result of Action
The molecular and cellular effects of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide’s action would be the inhibition of tyrosine kinase activity. This could lead to a decrease in cell proliferation, an increase in apoptosis, and a reduction in angiogenesis . These effects could potentially slow or halt the progression of cancer.
properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4/c25-18(12-6-7-15-16(8-12)28-11-27-15)22-23-10-20-17-14(19(23)26)9-21-24(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREATAPKJPUELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2577169.png)

![N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2577171.png)


![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2577175.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2577178.png)
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2577179.png)
![6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2577183.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2577188.png)
